3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
Description
The table below outlines the synthesis of the side-chain precursor.
| Step | Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1. Preparation of Alcohol | (e.g., 2-Phenylethanol) | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-(4-Nitrophenyl)ethanol | chemimpex.com |
| 2. Halogenation | 2-(4-Nitrophenyl)ethanol | Brominating agent (e.g., PBr₃, HBr) | 1-(2-Bromoethyl)-4-nitrobenzene | rdchemicals.com |
These two intermediates, 3-nitro-1H-pyrazole and 1-(2-bromoethyl)-4-nitrobenzene, are brought together in a final N-alkylation reaction, typically under basic conditions, to furnish the target molecule. mdpi.com The choice of these specific intermediates is guided by their relative accessibility and the established reactivity patterns for the construction of N-substituted pyrazole (B372694) systems. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-[2-(4-nitrophenyl)ethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c16-14(17)10-3-1-9(2-4-10)5-7-13-8-6-11(12-13)15(18)19/h1-4,6,8H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKMUGZRBMTVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 3 Nitro 1 2 4 Nitrophenyl Ethyl 1h Pyrazole
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Nitro Groups (NO₂): Strong asymmetric and symmetric stretching vibrations for the two nitro groups (one on the pyrazole (B372694) ring and one on the phenyl ring) would be anticipated, typically appearing in the regions of 1500–1560 cm⁻¹ and 1345–1385 cm⁻¹.
Aromatic Rings: C-H stretching vibrations for the aromatic protons would be observed above 3000 cm⁻¹. C=C stretching vibrations within the pyrazole and phenyl rings would produce several peaks in the 1400–1600 cm⁻¹ range.
Aliphatic Chain (-CH₂-CH₂-): C-H stretching vibrations for the ethyl bridge would appear just below 3000 cm⁻¹.
Pyrazole Ring: Vibrations associated with the C=N and C-N bonds within the pyrazole ring would also be present.
A detailed analysis would involve assigning each significant peak in the experimental spectrum to a specific vibrational mode within the molecule, confirming the presence of all expected functional groups.
Table 1: Expected FT-IR Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic (Phenyl & Pyrazole) |
| < 3000 | C-H Stretch | Aliphatic (Ethyl) |
| 1500 - 1560 | Asymmetric NO₂ Stretch | Nitro |
| 1345 - 1385 | Symmetric NO₂ Stretch | Nitro |
| 1400 - 1600 | C=C Stretch | Aromatic (Phenyl & Pyrazole) |
This table is predictive. Actual experimental values are required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.
The ¹H NMR spectrum would confirm the number of different types of protons and their neighboring environments.
Aromatic Protons: The protons on the 4-nitrophenyl group would likely appear as two distinct doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The two protons on the pyrazole ring would also appear as doublets in the aromatic region.
Ethyl Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl bridge would appear as two triplets, with chemical shifts influenced by the adjacent pyrazole and nitrophenyl groups. The CH₂ group attached to the pyrazole nitrogen would be expected to be further downfield than the CH₂ group attached to the phenyl ring.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Predicted | Doublet | 2H | 4-Nitrophenyl |
| Predicted | Doublet | 2H | 4-Nitrophenyl |
| Predicted | Doublet | 1H | Pyrazole |
| Predicted | Doublet | 1H | Pyrazole |
| Predicted | Triplet | 2H | N-CH₂ |
This table is predictive. Actual experimental values are required for confirmation.
The ¹³C NMR spectrum would identify all unique carbon environments in the molecule.
Aromatic Carbons: The spectrum would show distinct signals for the carbons of the pyrazole and nitrophenyl rings. The carbons bearing the nitro groups and the carbon attached to the ethyl chain would have characteristic chemical shifts.
Aliphatic Carbons: Two signals corresponding to the two methylene carbons of the ethyl linker would be observed in the upfield region of the spectrum.
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, confirming the coupling between the two methylene groups of the ethyl bridge and the coupling between protons on the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity across the entire molecule, such as linking the ethyl bridge to both the pyrazole and nitrophenyl rings.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which could be used to confirm the elemental composition (C₁₁H₁₀N₄O₄).
Fragmentation Analysis: The molecule would be expected to fragment in predictable ways under electron ionization (EI) or other ionization methods. Key fragmentation pathways could include cleavage of the ethyl bridge, loss of the nitro groups (as NO or NO₂), and fragmentation of the pyrazole ring. Analyzing these fragments helps to piece together and confirm the molecular structure.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
If a suitable single crystal of the compound could be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure.
Molecular Geometry: This technique would determine precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Intermolecular Interactions: The crystal packing analysis would reveal how individual molecules interact with each other in the crystal lattice, identifying any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the solid-state structure.
Determination of Crystal System and Unit Cell Parameters
Information unavailable.
Analysis of Molecular Conformation and Dihedral Angles
Information unavailable.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Weak Van der Waals Forces)
Information unavailable.
To provide the requested in-depth analysis, primary research involving the synthesis and single-crystal X-ray diffraction of this compound would be necessary.
Computational Chemistry and in Silico Investigations of 3 Nitro 1 2 4 Nitrophenyl Ethyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov Calculations, often employing methods like B3LYP with a basis set such as 6-311++G(d,p), provide fundamental insights into the molecule's geometry, stability, and reactivity. bohrium.comx-mol.net
Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of a molecule—its ground-state conformation. This process systematically adjusts the molecule's bond lengths, bond angles, and dihedral angles to locate the minimum energy structure on the potential energy surface. For a flexible molecule like 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole, with its rotatable bonds in the ethyl linker, conformational analysis is performed to identify the most energetically favorable spatial orientation. researchgate.net The optimized geometry reveals key structural parameters. For instance, in similar pyrazole (B372694) derivatives, the dihedral angle between the pyrazole and an attached phenyl ring indicates the degree of twist between the two ring systems. researchgate.net The planarity of the nitro group relative to its attached benzene (B151609) ring is also a key parameter determined during optimization. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | C-N (pyrazole) | 1.34 Å |
| N-N (pyrazole) | 1.35 Å | |
| C-NO2 (pyrazole) | 1.45 Å | |
| C-C (ethyl) | 1.54 Å | |
| C-N (ethyl-pyrazole) | 1.47 Å | |
| Bond Angle | C-N-N (pyrazole) | 112° |
| N-N-C (pyrazole) | 106° | |
| O-N-O (nitro) | 124° | |
| Dihedral Angle | Pyrazole Ring - Phenyl Ring | 30-40° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energy Levels)
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. youtube.comwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net For nitro-containing aromatic compounds, the LUMO is often localized on the nitro groups, indicating their role in electron-accepting interactions. researchgate.netnih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.0 eV |
| HOMO-LUMO Gap (ΔE) | 4.5 eV |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites. researchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netproteopedia.org The map uses a color spectrum where red indicates regions of negative electrostatic potential (high electron density), which are susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential.
For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the two nitro groups, highlighting them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net Positive potential (blue) might be localized around the hydrogen atoms of the pyrazole and phenyl rings, indicating sites for nucleophilic interaction.
Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity.
For a more detailed, atom-specific understanding of reactivity, local reactivity descriptors known as Fukui functions are calculated. researchgate.net These functions indicate the change in electron density at a specific atomic site when the total number of electrons in the molecule changes.
fk+ measures reactivity towards a nucleophilic attack (electron acceptance).
fk- measures reactivity towards an electrophilic attack (electron donation).
fk0 measures reactivity towards a radical attack.
By calculating these values for each atom, one can pinpoint the exact sites most likely to participate in chemical reactions. In some aromatic systems, the presence of nitro groups can lead to unusual negative values for Fukui functions, which requires careful interpretation. researchgate.net
Table 3: Illustrative Fukui Function Indices for Selected Atoms of this compound Note: The following data is representative of typical outputs from DFT calculations and is for illustrative purposes.
| Atom (Site) | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
| N (Nitro on Pyrazole) | 0.15 | 0.02 |
| O (Nitro on Pyrazole) | 0.12 | 0.04 |
| C4 (Pyrazole Ring) | 0.03 | 0.11 |
| N (Nitro on Phenyl) | 0.16 | 0.01 |
| O (Nitro on Phenyl) | 0.13 | 0.03 |
Molecular Docking Studies for Investigating Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein), forming a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. researchgate.netamazonaws.com
In a molecular docking study, the 3D structure of this compound would be placed into the binding site of a target protein, such as an enzyme active site. Docking algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose. researchgate.net This score, typically expressed in units of energy (e.g., kcal/mol), estimates the binding affinity; a more negative score generally indicates a stronger, more favorable interaction. nih.gov
The analysis of the best-docked poses reveals the specific non-covalent interactions that stabilize the ligand-protein complex, such as:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.
π-π stacking: Interactions between aromatic rings.
van der Waals forces: General attractive or repulsive forces.
Studies on similar pyrazole-based compounds have shown their potential to act as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2), by forming key interactions within the enzyme's active site. nih.gov For this compound, docking could reveal its potential to bind to specific biological targets, predicting its binding mode and affinity and providing a rationale for its potential pharmacological activity.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme Active Site Note: The following data is representative of typical outputs from molecular docking simulations and is for illustrative purposes.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | ARG 120 | Hydrogen Bond with Nitro Group |
| TYR 355 | π-π Stacking with Phenyl Ring | ||
| LEU 384 | Hydrophobic Interaction | ||
| SER 530 | Hydrogen Bond with Pyrazole N |
Analysis of Key Intermolecular Interactions in Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug candidate and its biological target at the molecular level.
For pyrazole derivatives, intermolecular interactions within the binding pockets of target proteins are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking. The structural features of this compound, namely the two nitro groups and the aromatic pyrazole and phenyl rings, are expected to play a significant role in these interactions.
Hydrogen Bonding: The oxygen atoms of the nitro groups can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donor residues (e.g., Arginine, Lysine, Histidine) in a protein's active site. The pyrazole ring's nitrogen atoms can also participate as hydrogen bond acceptors.
Pi-Stacking Interactions: The presence of two aromatic systems, the pyrazole ring and the 4-nitrophenyl group, allows for potential pi-pi stacking or pi-cation interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.
Hydrophobic Interactions: The ethyl linker and the carbon framework of the aromatic rings contribute to the molecule's hydrophobicity, enabling favorable interactions with nonpolar residues in the target's binding site.
Pharmacophore Modeling for Identification of Essential Structural Features
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model helps in designing new molecules with potentially improved activity.
For a molecule like this compound, a hypothetical pharmacophore model would likely include the following features:
Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the two nitro groups and the nitrogen atoms of the pyrazole ring.
Aromatic Rings (AR): Representing the pyrazole and the 4-nitrophenyl rings, crucial for pi-stacking and hydrophobic interactions.
Hydrophobic Center (HY): Associated with the ethyl group and the aromatic rings.
The spatial relationship between these features—the distances and angles between the HBAs, ARs, and the hydrophobic center—would define the pharmacophore. This model serves as a 3D query for screening large chemical databases to find other diverse structures that could exhibit similar biological activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies
In silico ADME studies are conducted to predict the pharmacokinetic properties of a drug candidate, which are critical for its success as a therapeutic agent. These predictions help in identifying potential liabilities early in the drug discovery process. While specific ADME data for this compound is not available, predictions can be made based on its structure using various computational models.
Table 1: Predicted ADME Properties
| Property | Predicted Value/Characteristic | Implication |
|---|---|---|
| Absorption | ||
| Molecular Weight | 278.23 g/mol | Likely good oral absorption (Lipinski's Rule of Five compliant). |
| LogP (Octanol/Water Partition Coeff.) | ~2.5 - 3.5 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~105 Ų | Suggests potentially moderate to low oral bioavailability and brain penetration. |
| Water Solubility | Low | May require formulation strategies to improve absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Unlikely | High TPSA generally correlates with poor BBB penetration. |
| Plasma Protein Binding | Predicted to be high | The lipophilic nature suggests significant binding to plasma proteins like albumin. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Possible | Many aromatic and nitro-containing compounds are known to interact with CYP enzymes. Specifically, it may inhibit isoforms like CYP2C9 and CYP2C19. |
| Metabolic Stability | Moderate | The pyrazole ring is generally stable, but the nitro groups may be susceptible to reduction by metabolic enzymes. |
| Excretion |
These predictions suggest that while the compound has a favorable molecular size for absorption, its polarity and potential for metabolic interactions would need to be investigated experimentally to confirm its pharmacokinetic profile.
Chemical Reactivity and Transformation Pathways of 3 Nitro 1 2 4 Nitrophenyl Ethyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) and Phenyl Rings
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, the reactivity of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole in such reactions is severely diminished due to the deactivating nature of the nitro substituents.
On the Pyrazole Ring: The pyrazole ring is inherently aromatic and typically undergoes electrophilic substitution at the C-4 position, which is the most electron-rich site. scribd.com However, the presence of the nitro group at the C-3 position strongly deactivates the ring through both inductive and resonance effects, withdrawing electron density and making it less susceptible to attack by electrophiles. nih.gov While nitration or sulfonation of unsubstituted 1-phenylpyrazole (B75819) readily occurs at the C-4 position, the analogous reactions on this dinitro compound would require harsh conditions and are expected to proceed in low yields, if at all. cdnsciencepub.com
| Aromatic Ring | Key Substituent | Effect on Reactivity | Predicted Position of Attack | Expected Outcome |
|---|---|---|---|---|
| Pyrazole | 3-Nitro group | Strongly deactivating | C-4 (if reaction occurs) | Very low to no reactivity |
| Phenyl | 4-Nitro group | Strongly deactivating, meta-directing | C-2' and C-6' (ortho to ethylpyrazole) | Very low to no reactivity |
Nucleophilic Substitution Reactions on the Pyrazole Ring and Side Chain
In contrast to its inertness towards electrophiles, the electron-deficient nature of the molecule makes it a candidate for nucleophilic substitution reactions, particularly on the pyrazole ring.
On the Pyrazole Ring: The 3-nitro group strongly activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). It is well-documented that nitro groups on pyrazole rings can be displaced by various nucleophiles. uni-muenchen.de Studies on di- and trinitropyrazoles demonstrate that the position of substitution is influenced by the other substituents present. researchgate.net For N-substituted dinitropyrazoles, nucleophilic attack often occurs at the C-3 or C-5 position, leading to the displacement of a nitro group. researchgate.net In the case of this compound, strong nucleophiles such as alkoxides, amines, or azide (B81097) ions could potentially replace the nitro group at the C-3 position. uni-muenchen.de
On the Phenyl Ring and Side Chain: While the nitro group on the phenyl ring also activates it towards nucleophilic attack, there is no suitable leaving group attached to the ring for a standard SNAr reaction to occur. Nucleophilic substitution on the ethyl side chain is generally not feasible as it lacks a good leaving group. Reactions would likely require the transformation of the chain, for instance, through radical halogenation followed by substitution, which falls outside the scope of direct nucleophilic attack on the parent molecule.
| Reaction Site | Activating Group | Potential Nucleophiles | Potential Product |
|---|---|---|---|
| Pyrazole Ring (C-3) | 3-Nitro group | RO-, RNH2, N3- | 3-Alkoxy-, 3-Amino-, or 3-Azido-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole |
| Phenyl Ring | 4-Nitro group | - | No reaction (no leaving group) |
| Ethyl Side Chain | None | - | No reaction (no leaving group) |
Nitro Group Transformations (e.g., Reduction to Amino Groups)
The reduction of nitro groups to primary amines is one of the most significant transformations for this class of compounds. This reaction converts the strongly deactivating nitro groups into strongly activating, ortho-, para-directing amino groups, fundamentally altering the molecule's reactivity. masterorganicchemistry.com
A variety of reagents can be employed for this reduction, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂, or Raney Nickel) and dissolving metal reductions (e.g., Sn/HCl, Fe/HCl, Zn/CH₃COOH). masterorganicchemistry.comwikipedia.org A key challenge in the reduction of this compound is achieving selectivity between the two nitro groups.
Selective reduction of one nitro group in a dinitro compound is often possible by careful choice of reagents and reaction conditions. acs.orgacs.org Reagents like ammonium (B1175870) sulfide (B99878) or sodium hydrosulfide (B80085) are known to selectively reduce one nitro group in dinitroarenes. echemi.comstackexchange.com The relative positions of the groups and steric hindrance can determine which group is preferentially reduced. echemi.com It is plausible that the nitro group on the phenyl ring could be reduced selectively over the one on the pyrazole ring, or vice versa, depending on the chosen method. Complete reduction would yield 3-Amino-1-[2-(4-aminophenyl)ethyl]-1H-pyrazole.
| Reagent | Typical Conditions | Outcome | Notes |
|---|---|---|---|
| H2, Pd/C or PtO2 | MeOH or EtOH, room temp. | Complete reduction of both NO2 groups | Highly efficient and clean. chemistryviews.org |
| Fe / HCl or NH4Cl | Reflux in EtOH/H2O | Complete reduction of both NO2 groups | Classic and cost-effective method. |
| SnCl2·2H2O | EtOH or EtOAc, reflux | Can offer chemoselectivity for some substrates. | Often used for selective reductions. researchgate.net |
| (NH4)2S or NaHS | Aqueous or alcoholic solution | Potential for selective reduction of one NO2 group | Known as the Zinin reduction. stackexchange.com |
Cycloaddition Reactions Involving the Pyrazole Moiety
The term cycloaddition can refer to the formation of the pyrazole ring itself, which is commonly achieved via a [3+2] dipolar cycloaddition between a 1,3-dipole (like a diazo compound or nitrile imine) and a dipolarophile (an alkene or alkyne). nih.govnih.govrsc.org
However, considering the reactivity of the pre-formed this compound, its participation in cycloaddition reactions is unlikely. The pyrazole ring possesses significant aromatic character. nih.gov Engaging in cycloaddition reactions, such as acting as a diene in a Diels-Alder reaction, would require the disruption of this aromaticity, which is energetically unfavorable. The electron-withdrawing nitro group further reduces the electron density of the pyrazole π-system, making it a poor diene. While some heterocyclic compounds can undergo cycloadditions under specific, often photochemical, conditions, it is not a characteristic reaction pathway for stable, aromatic pyrazoles.
Derivatization and Functionalization Strategies
The reactivity pathways discussed above open several avenues for the derivatization of this compound, transforming it into a variety of other functionalized molecules.
Amino Group Derivatization: The most versatile strategy begins with the reduction of one or both nitro groups. The resulting amino groups can be readily derivatized. For example, they can be acylated to form amides, alkylated, or undergo diazotization. The resulting diazonium salts are highly useful intermediates that can be converted into a wide range of functional groups, including hydroxyls, halogens (Sandmeyer reaction), and nitriles.
Nucleophilic Substitution of the Nitro Group: As mentioned in section 5.2, the 3-nitro group on the pyrazole ring can be displaced by nucleophiles. This allows for the direct introduction of functionalities such as azido, alkoxy, or substituted amino groups onto the pyrazole core, providing a direct route to diverse analogues. uni-muenchen.deresearchgate.net
Functionalization of the Amino-Substituted Rings: Once the nitro groups are reduced to amines, the aromatic rings become strongly activated towards electrophilic aromatic substitution. masterorganicchemistry.com This allows for the introduction of electrophiles such as halogens or acyl groups, primarily at the ortho and para positions relative to the newly formed amino groups.
These strategies highlight how the initial compound can serve as a scaffold for creating a library of more complex molecules with potentially interesting chemical and biological properties. rsc.orgrsc.org
Investigational Biological Activities and Structure Activity Relationships of Pyrazole Derivatives with Nitro and Phenethyl Substituents
Investigational Enzyme Inhibitory Activities
Inhibition of Cancer-Related Targets (e.g., Topoisomerase, EGFR, MEK, VEGFR, HDACs)
Further research and publication in peer-reviewed journals are required to elucidate the potential biological profile of this specific compound.
Inhibition of Glycation Processes
The non-enzymatic reaction between reducing sugars and proteins, known as glycation, leads to the formation of Advanced Glycation End-products (AGEs). This process is implicated in the pathogenesis of diabetic complications and other age-related diseases. Pyrazole (B372694) derivatives are among the classes of heterocyclic compounds that have been investigated for their ability to inhibit protein glycation nih.govmdpi.com. While direct studies on 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole are not extensively documented in this context, the broader family of pyrazoles has shown promise. The mechanism of inhibition often involves trapping reactive dicarbonyl species, which are key intermediates in the formation of AGEs. Research into other nitro-containing heterocyclic compounds, such as 6-nitrobenzimidazole derivatives, has demonstrated their effectiveness in inhibiting the protein glycation process, suggesting that the nitro functional group may contribute to this activity google.com.
Potential in Anti-Diabetic Research (e.g., α-Amylase, α-Glucosidase Inhibition)
A key strategy in managing hyperglycemia involves the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which delays glucose absorption. Pyrazole derivatives have emerged as a significant scaffold in the search for new anti-diabetic agents researchgate.netresearchgate.neteurekaselect.com.
Research has shown that pyrazole derivatives can be potent inhibitors of these enzymes. For instance, a study on newly synthesized pyrazole derivatives investigated their inhibitory effects against α-amylase purified from the sera of pancreatic cancer patients. One derivative, synthesized from a chalcone (B49325) reacting with (4-nitrophenyl) hydrazine, demonstrated significant inhibitory efficacy ajchem-a.com. This suggests that the presence of a nitrophenyl group, a key feature of this compound, can be favorable for this type of biological activity. The inhibitory effect of these derivatives was found to increase with concentration ajchem-a.com.
Table 1: α-Amylase Inhibition by a Nitrophenyl-Containing Pyrazole Derivative
| Concentration (µg/mL) | Inhibition Percentage (%) |
|---|---|
| 25 | Data not specified |
| 50 | ~50% |
| 75 | Data not specified |
Data is illustrative of findings for compound B in the cited study, a pyrazole derivative bearing a 4-nitrophenyl group. ajchem-a.com
Antioxidant Activity Studies
Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is a contributing factor to numerous diseases. Pyrazole derivatives are recognized for their potential as antioxidant agents nih.govresearchgate.netbanglajol.info. Their structural variability allows for interaction with oxidative stress pathways, making them promising therapeutic candidates banglajol.info.
The antioxidant capacity of nitrated pyrazole derivatives has been a subject of investigation. Studies suggest that the presence of electron-withdrawing nitro groups can be beneficial for antioxidant activity, potentially by enabling the molecule to accept an electron and enhance its reductive properties. For example, research on 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, a compound structurally related to the subject of this article, showed prominent antioxidant potential banglajol.info. Furthermore, one study on bipyrazole derivatives indicated that a compound with two nitro groups exhibited significantly higher antioxidant activity than a similar compound with only one nitro group, underscoring the positive influence of nitro substitution researchgate.net. The antioxidant activity of various pyrazole derivatives is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay researchgate.netresearchgate.net.
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound Type | Assay | Activity |
|---|---|---|
| Bipyrazole derivative (one nitro group) | DPPH | IC50 = 18.0 µg/mL |
| Bipyrazole derivative (two nitro groups) | DPPH | IC50 = 40 µg/mL* |
| Thienyl-pyrazoles (5g, 5h) | DPPH | IC50 = 0.245 & 0.284 µM |
| 1-carboxyamidino-1H-pyrazole derivatives | DPPH & Chemiluminescence | Good antioxidant properties |
*Note: The original source presents seemingly contradictory data where a lower IC50 (higher activity) is associated with one nitro group, while the text suggests higher activity with two. This table reflects the numerical data provided in the source. researchgate.netnih.govscielo.br
Structure-Activity Relationship (SAR) Studies for Nitrated Pyrazole Derivatives
The biological activity of pyrazole derivatives is highly dependent on their structural features, including the nature and position of substituents on the pyrazole ring researchgate.net.
Role of the N-Substitution Pattern on the Biological Profile
The substituent at the N1 position of the pyrazole ring plays a pivotal role in defining the compound's pharmacological properties. This substitution influences the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds, all of which affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors or enzymes researchgate.net.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-Nitrobenzimidazole |
Applications in Advanced Materials and Agrochemistry
Contribution to New Material Science
Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the applications of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole in the field of new material science. The subsequent sections reflect this lack of specific data for the named compound. While the broader class of pyrazole (B372694) derivatives has been investigated for various applications in advanced materials, the unique combination of the 3-nitro-pyrazole core and the 1-[2-(4-nitrophenyl)ethyl] substituent of the title compound does not appear in the current body of scientific publications in these contexts.
There is no publicly available scientific literature or research data on the use of This compound in the development of conductive polymers or photovoltaic materials.
The field of organic electronics has seen the exploration of various heterocyclic compounds, including pyrazole derivatives, for their potential in creating conductive and photoactive materials. google.comresearchgate.netsunyempire.edumdpi.com These applications often rely on the ability of the molecules to form extended π-conjugated systems, which facilitate charge transport. The electronic properties of such materials can be tuned by the introduction of electron-donating or electron-withdrawing groups. wikipedia.org
However, no studies have been published that synthesize, characterize, or evaluate the specific compound This compound for these purposes. Consequently, there are no research findings or data tables to present regarding its performance in conductive polymers or photovoltaic cells.
No specific research has been published on the application of This compound as an ion detection sensor.
The design of chemical sensors often involves the incorporation of a signaling unit and a recognition site (receptor) into a single molecule. Pyrazole derivatives have been investigated as potential platforms for such sensors due to the coordinating ability of the nitrogen atoms in the pyrazole ring, which can act as binding sites for specific ions. nih.govnih.govsemanticscholar.orgrsc.orgrsc.org The binding event can then be translated into a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.
Despite the general interest in pyrazole-based chemosensors, there are no studies available in the scientific literature that report the synthesis or testing of This compound for its ability to detect specific ions. Therefore, no data on its selectivity, sensitivity, or binding properties can be provided.
Future Research Directions and Unexplored Avenues for 3 Nitro 1 2 4 Nitrophenyl Ethyl 1h Pyrazole
Development of Novel Synthetic Pathways
While the synthesis of substituted pyrazoles is well-documented, the specific preparation of 3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole has not been extensively detailed. Future research should focus on developing efficient, scalable, and sustainable synthetic routes.
Conventional synthetic approaches would likely involve a two-step process: the synthesis of 3-nitro-1H-pyrazole followed by its N-alkylation. The synthesis of 3-nitro-1H-pyrazole is typically achieved through the nitration of pyrazole (B372694) to form N-nitropyrazole, which then undergoes thermal rearrangement. researchgate.netnih.gov The subsequent N-alkylation could be performed using a suitable 2-(4-nitrophenyl)ethyl electrophile, such as 2-(4-nitrophenyl)ethyl bromide or tosylate, under basic conditions.
Future research could explore several innovative pathways:
One-Pot Syntheses: Developing a one-pot reaction where pyrazole is nitrated and subsequently alkylated in a single continuous process would significantly improve efficiency and reduce waste. researchgate.net
Greener Synthetic Methods: The use of environmentally benign solvents and catalysts should be investigated. "On water" synthesis, microwave-assisted reactions, and the use of nano-catalysts are promising green alternatives that have been successfully applied to other pyrazole derivatives. rsc.orgpharmacognosyjournal.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. mdpi.comgalchimia.comrsc.org Developing a flow process for the synthesis of this compound could enable safer handling of nitrated intermediates and facilitate large-scale production.
Alternative Alkylation Strategies: The Mitsunobu reaction, utilizing 2-(4-nitrophenyl)ethanol, offers a mild alternative for the N-alkylation step and proceeds with a defined stereochemistry if applicable. beilstein-journals.orgorganic-chemistry.orgnih.gov Phase-transfer catalysis presents another efficient method for N-alkylation, often providing high yields under mild conditions. researchgate.netacsgcipr.orgchemistryviews.org
A comparative table of potential synthetic methodologies is presented below.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Conventional Two-Step | Established and reliable. | Optimization of reaction conditions for high yield and purity. |
| One-Pot Synthesis | Increased efficiency, reduced waste. | Development of compatible reaction conditions for sequential nitration and alkylation. |
| Green Synthesis | Environmentally friendly, potentially lower cost. | Exploration of water-based reactions, microwave irradiation, and recyclable catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and control. | Design and optimization of a continuous flow reactor setup. |
| Mitsunobu Reaction | Mild reaction conditions, stereochemical control. | Investigation of suitable phosphine (B1218219) and azodicarboxylate reagents. |
| Phase-Transfer Catalysis | High yields, mild conditions, simple workup. | Screening of various phase-transfer catalysts and reaction conditions. |
Advanced Mechanistic Studies of Biological Interactions
The biological activities of pyrazole derivatives are vast, encompassing antimicrobial, anti-inflammatory, and anticancer properties, among others. researchgate.netlookchem.comlookchem.com The presence of two nitroaryl groups in this compound suggests it may possess interesting biological activities. Future research should be directed towards elucidating the mechanisms through which this compound interacts with biological systems.
Initial screening should assess its activity against a broad panel of targets, including various bacterial and fungal strains, cancer cell lines, and inflammatory pathways. For instance, pyrazole derivatives containing a p-nitrophenyl moiety have demonstrated significant anti-inflammatory activity. rsc.org
Once a promising biological activity is identified, advanced mechanistic studies should be undertaken. These could include:
Enzyme Inhibition Assays: To determine if the compound acts as an inhibitor of specific enzymes, such as cyclooxygenases (COX) in the context of inflammation or microbial enzymes for antimicrobial activity.
Gene and Protein Expression Profiling: To understand how the compound alters cellular pathways at the molecular level.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to study the direct binding of the compound to its biological target and determine key thermodynamic and kinetic parameters.
Rational Design and Optimization via Computational Methods
Computational chemistry offers powerful tools for the rational design and optimization of new drug candidates. For this compound, computational methods can guide the synthesis of more potent and selective analogs.
Molecular Docking: This technique can be used to predict the binding mode and affinity of the compound to the active site of a biological target. nih.govumich.edu For example, if the compound shows antimicrobial activity, it could be docked into the active sites of essential bacterial enzymes to understand its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of a series of related pyrazole derivatives with their biological activity. This can help in identifying the key structural motifs responsible for the observed activity and guide the design of new compounds with improved properties.
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic properties of the molecule, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential. This information can provide insights into its reactivity and potential for intermolecular interactions.
The following table outlines a potential computational workflow for the rational design of new analogs.
| Computational Method | Objective | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of key interactions and a ranked list of potential analogs. |
| QSAR | Correlate chemical structure with biological activity. | A predictive model to guide the design of more potent compounds. |
| DFT Calculations | Analyze electronic properties and reactivity. | Understanding of the molecule's stability, reactivity, and interaction potential. |
Exploration of New Application Domains
The diverse biological activities reported for pyrazole derivatives suggest that this compound could have applications in various fields beyond medicine.
Agrochemicals: Many pyrazole-containing compounds are used as herbicides, insecticides, and fungicides. The unique structure of the target compound warrants investigation into its potential as a novel agrochemical.
Materials Science: Pyrazole derivatives have been explored for their applications in materials science, for instance, as components of energetic materials due to their high nitrogen content and thermal stability. researchgate.netnih.gov The presence of two nitro groups in the target molecule suggests that its energetic properties could be an interesting area of research.
Corrosion Inhibition: Some heterocyclic compounds, including pyrazole derivatives, have been shown to be effective corrosion inhibitors for various metals. This is another potential application domain that could be explored.
Synergistic Effects in Hybrid Molecular Architectures
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles, as well as the potential for synergistic effects.
Future research should explore the design and synthesis of hybrid molecules that incorporate the this compound scaffold. For example, it could be linked to other heterocyclic systems known for their biological activity, such as oxadiazoles, pyridazines, or other pharmacologically relevant moieties. chemistryviews.org The goal would be to create novel chemical entities with enhanced or entirely new biological activities arising from the synergistic interaction of the individual components.
Q & A
Q. What are optimized synthetic routes for 3-nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole?
Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or triazenylpyrazole precursor routes. For example:
- CuAAC method : React 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with ethynylbenzene in THF/water (1:1) with CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C for 16 hours. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to achieve 89% yield .
- Triazenylpyrazole route : Use (E)-3-(triazenyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with azido(trimethyl)silane and trifluoroacetic acid in CH₂Cl₂ at 50°C. Monitor via TLC and purify with silica gel chromatography (84% yield) .
Q. How is structural characterization performed for nitro-substituted pyrazoles?
Methodological Answer: Combine 1H/13C NMR (e.g., δ 8.37–8.33 ppm for aromatic protons) , X-ray crystallography (dihedral angles between pyrazole and aryl rings, e.g., 40.81° tilt ), and HRMS (e.g., m/z 244.0703 [M]+ ). IR spectroscopy identifies nitro stretches (~1511–1339 cm⁻¹) .
Q. What are initial biological screening strategies for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against carbonic anhydrases or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Receptor binding : Screen as an A2B adenosine receptor antagonist via radioligand displacement assays .
- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., MIC values) .
Advanced Research Questions
Q. How do electronic effects of nitro groups influence reactivity in cross-coupling reactions?
Methodological Answer: The nitro group’s electron-withdrawing nature directs electrophilic substitution. For regioselective functionalization:
Q. How to resolve contradictions in reported synthetic yields (e.g., 61% vs. 89%)?
Methodological Answer: Analyze variables:
- Solvent polarity : THF/H₂O (polar) vs. CH₂Cl₂ (non-polar) affects reaction kinetics .
- Catalyst loading : CuSO₄ at 0.2 equiv vs. 0.1 equiv alters rate and byproduct formation .
- Purification : Flash chromatography (PF-15SIHP silica) vs. standard silica gel impacts recovery .
Q. What computational methods predict structure-activity relationships (SAR) for pyrazole derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to COX-2 (PDB ID: 3LN1) using AutoDock Vina. Prioritize π-π stacking with Phe518 .
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to correlate nitro group orientation with dipole moments (e.g., 5.2 Debye) .
- QSAR models : Use Hammett constants (σₚ-NO₂ = 1.27) to predict bioactivity trends .
Q. How to design pyrazole hybrids for material science applications?
Methodological Answer:
- Thermal stability : Introduce 4-nitrophenoxy substituents to enhance decomposition temperatures (>300°C) via TGA .
- Electronic properties : Measure dielectric constants (ε) using impedance spectroscopy; nitro groups reduce ε (e.g., ε = 3.2) .
- Crystal engineering : Leverage intramolecular H-bonds (e.g., O–H···N) to stabilize coplanar conformations (dihedral angle <1°) .
Q. What advanced spectroscopic techniques analyze substituent effects on pyrazole cores?
Methodological Answer:
Q. How to address regioselectivity challenges in pyrazole functionalization?
Methodological Answer:
- Directing groups : Use 4-nitrophenyl substituents to guide C-5 bromination (NBS/CHCl₃, 0°C) .
- Microwave-assisted synthesis : Enhance C-3 selectivity (e.g., 80% yield at 100°C, 30 min) vs. conventional heating (50% yield) .
- Protection/deprotection : Temporarily mask nitro groups with Boc (tert-butyloxycarbonyl) for orthogonal functionalization .
Q. How do steric and electronic factors impact biological target engagement?
Methodological Answer:
- Steric maps : Overlay pyrazole derivatives onto COX-2 active sites (e.g., PyMOL) to identify clashes with Val523 .
- Electrostatic potential (ESP) : Calculate ESP surfaces (Mulliken charges) to prioritize derivatives with negative potentials at NO₂ for H-bond acceptor interactions .
- Pharmacophore modeling : Define nitro groups as essential hydrogen bond acceptors for A2B receptor antagonism (IC₅₀ < 100 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
